An In-depth Technical Guide to 2-amino-1-(4-fluoro-phenyl)-ethanone oxime: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 2-amino-1-(4-fluoro-phenyl)-ethanone oxime: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-amino-1-(4-fluoro-phenyl)-ethanone oxime, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs, particularly 1-(4-fluorophenyl)ethanone oxime and 2-amino-1-(4-fluorophenyl)ethanone, to provide a robust predictive profile. All predictive data is clearly indicated, and methodologies are proposed based on established scientific principles.
Molecular Structure and Key Physicochemical Predictions
2-amino-1-(4-fluoro-phenyl)-ethanone oxime possesses a unique combination of functional groups: a primary amine, an oxime, and a fluorinated aromatic ring. These features are anticipated to govern its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine substituent, in particular, is a common bioisostere for a hydrogen atom in drug design, often introduced to modulate metabolic stability and binding affinity.
A summary of predicted and analogous physicochemical properties is presented in Table 1. These values are crucial for anticipating the compound's behavior in various experimental settings, from reaction conditions to biological assays.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Source & Notes |
| Molecular Formula | C₈H₉FN₂O | - |
| Molecular Weight | 168.17 g/mol | - |
| Melting Point (°C) | 74-76 | Based on 1-(4-Fluorophenyl)ethanone oxime[1][2] |
| Boiling Point (°C) | 239.8 at 760 mmHg | Based on 1-(4-Fluorophenyl)ethanone oxime[1][2] |
| Density (g/cm³) | 1.12 | Based on 1-(4-Fluorophenyl)ethanone oxime[1] |
| XLogP3 | ~2.0 | Based on 1-(4-Fluorophenyl)ethanone oxime[1] |
| pKa (Predicted) | Amine: ~8-9; Oxime: ~10-11 | Estimated based on similar structures[3][4] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited aqueous solubility is expected, which can be enhanced by forming a hydrochloride salt. | General chemical principles |
Synthesis and Purification
The synthesis of 2-amino-1-(4-fluoro-phenyl)-ethanone oxime can be approached through a two-step process, starting from the commercially available 2-amino-1-(4-fluorophenyl)ethanone. The general strategy involves the oximation of the ketone functionality.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for a similar compound[5].
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-1-(4-fluorophenyl)ethanone (1 equivalent) in a mixture of ethanol and water (e.g., 5:1 v/v).
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Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution, followed by the portion-wise addition of a base such as sodium hydroxide or sodium acetate (2.0 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-1-(4-fluoro-phenyl)-ethanone oxime.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.
Spectroscopic Analysis
The expected spectroscopic data, based on the analysis of 1-(4-fluorophenyl)ethanone oxime, is summarized in Table 2[6].
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.6 ppm), CH₂ protons (singlet, ~4.0-4.5 ppm), NH₂ protons (broad singlet, variable), OH proton (broad singlet, variable). |
| ¹³C NMR | Aromatic carbons (~115-165 ppm, with characteristic C-F coupling), C=N carbon (~150-160 ppm), CH₂ carbon (~50-60 ppm). |
| IR (KBr, cm⁻¹) | O-H stretch (~3200-3400, broad), N-H stretch (~3300-3500), C=N stretch (~1650), C-F stretch (~1230). |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 169.0775. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound.
Proposed HPLC Method Development Workflow
Caption: A typical workflow for developing an HPLC purity assessment method.
Stability and Storage
While specific stability data is unavailable, based on the functional groups present, the compound should be stored in a cool, dry, and dark place to prevent degradation. The primary amine can be susceptible to oxidation, and the oxime may undergo hydrolysis under strongly acidic or basic conditions. For long-term storage, an inert atmosphere is recommended.
Safety Considerations
The hydrochloride salt of the related compound, 2-amino-1-(4-fluorophenyl)ethanone, is classified as harmful if swallowed and causes skin and eye irritation[7]. Similar precautions should be taken when handling 2-amino-1-(4-fluoro-phenyl)-ethanone oxime. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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Supporting information - Rsc.org. (n.d.). Retrieved from [Link]
- Naik, S., et al. (n.d.).
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Counceller, C. M., et al. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Retrieved from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
